molecular formula C13H12N2O3 B2968380 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile CAS No. 1207041-77-7

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile

Cat. No.: B2968380
CAS No.: 1207041-77-7
M. Wt: 244.25
InChI Key: WXJYRZMAXTZVJT-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile is a chemical building block of significant interest in medicinal and agricultural chemistry. It features an isoxazole ring, a privileged structure in drug discovery, linked to a 3,4-dimethoxyphenyl group and a reactive acetonitrile moiety. The dimethoxyphenyl group is a common pharmacophore found in various biologically active molecules. The nitrile group serves as a versatile handle for further chemical transformations, allowing researchers to synthesize more complex derivatives, such as those explored in the development of chitin synthesis inhibitors . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers value this nitrile as a key intermediate for constructing compound libraries in high-throughput screening and for the rational design of potential small-molecule inhibitors.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-16-11-4-3-9(7-13(11)17-2)12-8-10(5-6-14)15-18-12/h3-4,7-8H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJYRZMAXTZVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile makes it a valuable scaffold for the development of new drugs with diverse therapeutic activities.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological targets, including enzymes, receptors, and ion channels. The exact mechanism by which this compound exerts its effects depends on its specific structure and the biological context in which it is used .

Comparison with Similar Compounds

Isoxazoline Derivatives ()

The compound in , 3-(substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline (4) , shares a related heterocyclic backbone but differs in substituents and saturation:

  • Structural Differences :
    • The target compound has an isoxazole (unsaturated) ring, whereas describes an isoxazoline (saturated) derivative.
    • Substituents: ’s compound includes benzoyl, mercaptoimidazole, and chlorine atoms, contrasting with the target’s acetonitrile and dimethoxyphenyl groups.
  • Synthesis : Both compounds are synthesized via cyclization, but uses acetic anhydride in acetic acid, yielding a chlorinated product (74% yield, m.p. 138°C) .
Property Target Compound Compound
Core Structure Isoxazole (unsaturated) Isoxazoline (saturated)
Key Substituents 3,4-Dimethoxyphenyl, acetonitrile Benzoyl, mercaptoimidazole, Cl
Melting Point Not reported 138°C
Yield Not reported 74%

Curcumin Analogs ()

Curcumin derivatives with 3,4-dimethoxyphenyl groups, such as (3e) and (3d) , highlight the role of methoxy substituents in bioactivity:

  • Structural Similarities :
    • Shared 3,4-dimethoxyphenyl groups enhance antioxidant capacity and enzyme inhibition (e.g., ACE, tyrosinase).
  • Functional Differences: The target compound’s acetonitrile and isoxazole groups contrast with curcumin analogs’ α,β-unsaturated ketone and cyclopentanone backbones.
  • Bioactivity: Curcumin analogs exhibit strong radical scavenging (e.g., 3d: IC₅₀ ~5 µM) and enzyme inhibition (3d: ACE inhibition ~85%).

Pharmaceuticals with 3,4-Dimethoxyphenyl Motifs ()

Verapamil , a calcium channel blocker, shares a 3,4-dimethoxyphenyl group but differs in backbone:

  • Structural Comparison: Verapamil’s propanenitrile side chain resembles the target’s acetonitrile group, but its diethylamino and benzene rings create a distinct pharmacophore.
  • Pharmacological Implications :
    • Verapamil’s nitrile contributes to its lipophilicity and bioavailability. The target compound’s isoxazole may offer improved metabolic stability compared to Verapamil’s tertiary amine .

Triazole Derivatives ()

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids demonstrate the impact of heterocyclic sulfur and ester groups:

  • Synthesis and Toxicity :
    • Like the target compound, these triazoles undergo esterification. Computational toxicity predictions (GUSAR) suggest low acute toxicity for dimethoxyphenyl-triazole-thioacetates, implying that the target’s acetonitrile group may require similar evaluation .
  • Functional Groups :
    • The triazole’s sulfur atom may enhance metal-binding capacity, whereas the target’s nitrile could participate in nucleophilic reactions.

Biological Activity

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile is a compound characterized by its unique structural features, including an isoxazole ring and a 3,4-dimethoxyphenyl group. Its molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3}, and it contains a nitrile functional group attached to an acetic acid derivative. This composition suggests potential biological activities that merit further exploration.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C13H14N2O3C_{13}H_{14}N_{2}O_{3}
Functional Groups Isoxazole ring, dimethoxyphenyl group, nitrile
Molecular Weight 242.26 g/mol

The mechanism of action for 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile remains largely unexplored. However, the structural components suggest that it may interact with biological targets such as enzymes or receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

Research has indicated that compounds sharing structural similarities with 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile exhibit significant biological activities. A comparative analysis is provided below:

Compound Name Structure Features Biological Activity
3,4-DimethoxybenzaldehydeContains a similar dimethoxyphenyl groupAntimicrobial
Isoxazole derivativesSimilar isoxazole ring structureAnticancer
Nitriles (e.g., Acetonitrile)Common nitrile functional groupSolvent properties

The unique combination of the isoxazole ring with a dimethoxyphenyl group and an acetonitrile moiety may enhance its pharmacological profile compared to simpler analogs.

Case Studies and Experimental Data

While direct case studies on this specific compound are scarce, related research on isoxazole derivatives provides insights into potential biological activities. For instance:

  • Anticancer Activity: Isoxazole derivatives were found to exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 and U-937), suggesting that similar mechanisms may be applicable to 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile.
  • Inhibition Studies: Molecular docking studies have indicated that isoxazole-containing compounds can interact with target proteins involved in cancer progression, which may also be relevant for this compound.

Q & A

Q. What are the key physicochemical properties of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile critical for laboratory handling?

Answer: The compound has a molecular weight of 177.19 g/mol, a melting point range of 62–64°C, and a boiling point of 171–178°C at 10 mm Hg . Its acetonitrile moiety and isoxazole core suggest moderate polarity, requiring storage in anhydrous conditions to prevent hydrolysis. Handling should adhere to safety protocols for nitriles (e.g., use of fume hoods, gloves).

Q. What synthetic routes are reported for preparing this compound?

Answer: A common method involves cyclocondensation of 3,4-dimethoxyphenyl-substituted precursors with acetonitrile derivatives under reflux. For example, reacting 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in ethanol, followed by acid-catalyzed cyclization to form the isoxazole ring . Reaction optimization includes pH control (neutralization via sodium chloride precipitation) and recrystallization from ethanol to enhance purity .

Q. Which spectroscopic techniques are used to confirm its structural integrity?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the isoxazole ring and methoxy substituents. Infrared (IR) spectroscopy identifies the nitrile stretch (~2240 cm⁻¹) and aromatic C–H bonds. Mass spectrometry (MS) validates the molecular ion peak (m/z 177.19) . Thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. How can researchers optimize synthetic conditions to improve yield and purity?

Answer: Systematic parameter variation (temperature, solvent polarity, and catalyst concentration) combined with Design of Experiments (DoE) frameworks can identify optimal conditions. For instance, increasing acetonitrile solvent volume reduces side-product formation during cyclization . Post-synthetic purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol enhances purity. Purity assessment via high-performance liquid chromatography (HPLC) is recommended .

Q. How to design stability studies under diverse environmental conditions?

Answer: Follow environmental fate evaluation frameworks (e.g., Project INCHEMBIOL) to assess hydrolysis, photolysis, and biodegradation . For hydrolysis studies, incubate the compound in buffers (pH 3–9) at 25–50°C, analyzing degradation products via LC-MS. Photostability tests use UV-Vis irradiation (λ = 254–365 nm) with quartz reactors. Biodegradation assays employ soil or microbial cultures, monitoring metabolite formation via GC-MS .

Q. How to resolve contradictions in spectroscopic data during characterization?

Answer: Cross-validate data using orthogonal methods. For example, if NMR signals for methoxy groups overlap, use heteronuclear single-quantum coherence (HSQC) or DEPT-135 experiments for unambiguous assignment. Discrepancies in mass spectra (e.g., unexpected adducts) require high-resolution MS (HRMS) and isotopic pattern analysis. X-ray crystallography can resolve ambiguities in stereochemistry .

Q. What computational approaches predict biological activity and structure-activity relationships (SAR)?

Answer: Use PASS Online software to predict antimicrobial or anticancer activity based on structural motifs (e.g., nitrile, isoxazole) . Molecular docking studies (AutoDock, Schrödinger) model interactions with target proteins (e.g., cytochrome P450 enzymes). Quantitative SAR (QSAR) models correlate substituent electronic effects (Hammett constants) with bioactivity, guiding derivative synthesis .

Q. How to integrate findings into broader theoretical frameworks in medicinal chemistry?

Answer: Link experimental results to concepts like bioisosterism (e.g., isoxazole as a heterocyclic bioisostere for carboxylic acids) or prodrug design (nitrile hydrolysis to carboxylic acids in vivo). Theoretical frameworks such as the "metabophore" concept (metabolically labile motifs) explain pharmacokinetic behavior. Cross-disciplinary integration with environmental chemistry frameworks (e.g., ecological risk assessment) contextualizes dual-use applications .

Methodological Notes

  • Synthesis Optimization : Use fractional factorial designs to minimize experimental runs while maximizing yield data .
  • Environmental Studies : Follow OECD guidelines for abiotic degradation tests to ensure regulatory compliance .
  • Computational Screening : Validate PASS Online predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

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